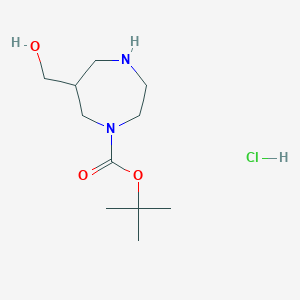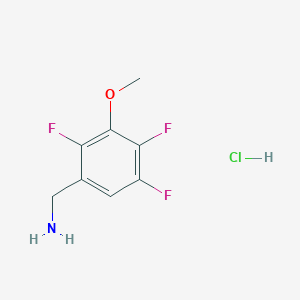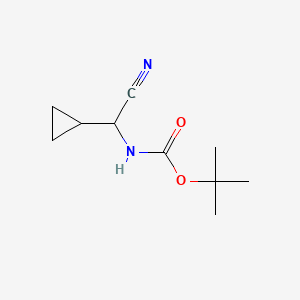
tert-Butyl (cyano(cyclopropyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (cyano(cyclopropyl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyano group, and a cyclopropylmethyl group.
Métodos De Preparación
The synthesis of tert-Butyl (cyano(cyclopropyl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction conditions are generally mild, and the yields are high.
In industrial settings, the production of carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Análisis De Reacciones Químicas
tert-Butyl (cyano(cyclopropyl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Aplicaciones Científicas De Investigación
tert-Butyl (cyano(cyclopropyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (cyano(cyclopropyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (cyano(cyclopropyl)methyl)carbamate include other carbamates such as:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used as a protecting group that can be removed with an amine base.
The uniqueness of this compound lies in its combination of a tert-butyl group, a cyano group, and a cyclopropylmethyl group, which provides specific reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
tert-butyl N-[cyano(cyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
LHWBWOBMUPVVQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C#N)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


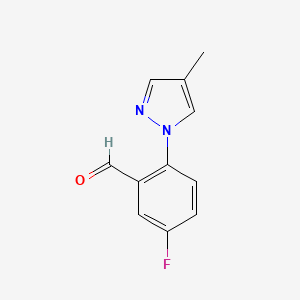
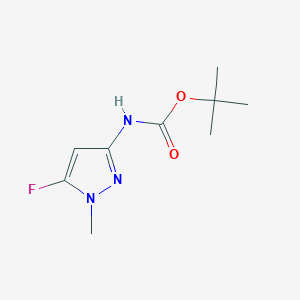
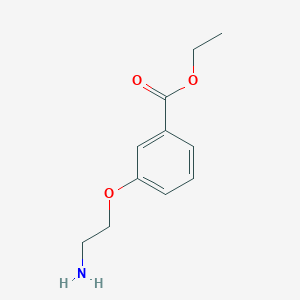
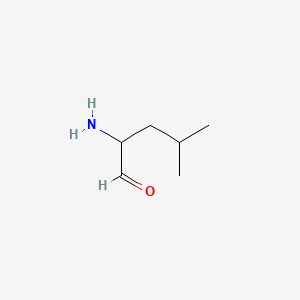
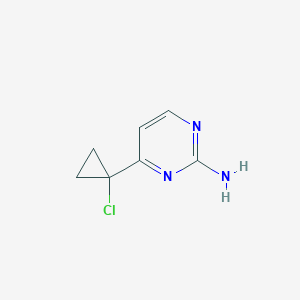
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
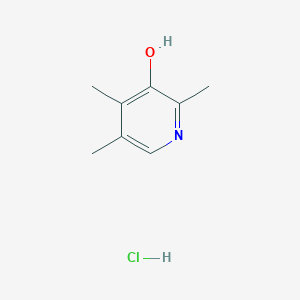
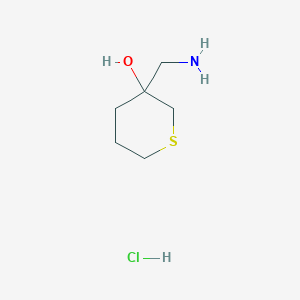
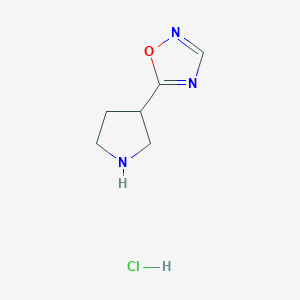
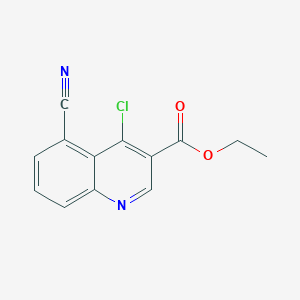
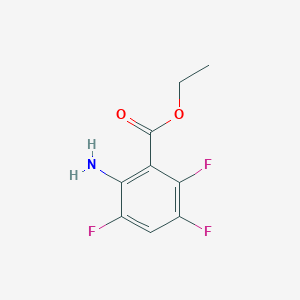
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
